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Compound of Interest

Compound Name: (6-Bromohexyl)boronic acid

CAS No.: 148562-12-3

Cat. No.: B584497 Get Quote

Executive Summary
(6-Bromohexyl)boronic acid (CAS: 148562-12-3) represents a critical class of bifunctional

alkyl linkers used extensively in medicinal chemistry and chemical biology. Unlike simple aryl

boronic acids, this molecule offers a flexible C6 aliphatic chain terminated by two orthogonal

reactive handles: an electrophilic alkyl bromide and a nucleophilic (latent) boronic acid.

Its primary utility lies in the construction of PROTACs (Proteolysis Targeting Chimeras), where

the hexyl chain provides the requisite spatial separation and cell permeability to bridge E3

ligases with target proteins. However, its aliphatic nature introduces specific stability challenges

—namely, rapid dehydration to boroxines and susceptibility to protodeboronation—that require

precise handling protocols to ensure stoichiometric accuracy.

Physicochemical Profile
The following data constitutes the baseline identity of the compound. Researchers must note

that the "Effective Molecular Weight" often deviates from the theoretical value due to the

boroxine equilibrium (detailed in Section 4).
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Property Specification

IUPAC Name (6-Bromohexyl)boronic acid

CAS Number 148562-12-3

Molecular Formula C₆H₁₄BBrO₂

Molecular Weight 208.89 g/mol (Theoretical Monomer)

Appearance White to off-white solid

Melting Point 78–83 °C

Solubility
Soluble in MeOH, DMSO, DMF; sparingly

soluble in water

Storage 2–8 °C under inert atmosphere (Argon/Nitrogen)

The Boroxine Equilibrium: A Critical Stoichiometric
Variable
A common error in the use of (6-Bromohexyl)boronic acid is assuming the material is 100%

monomeric acid. Under standard storage conditions, alkyl boronic acids spontaneously

dehydrate to form cyclic trimers known as boroxines.

If you weigh the solid assuming a MW of 208.89 g/mol , but the sample is 50% boroxine (MW

~572.5 g/mol ), your reaction stoichiometry will be incorrect. This equilibrium is reversible but

thermodynamically driven by the removal of water.

Visualization: The Dehydration Cycle
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Figure 1: The reversible dehydration of (6-Bromohexyl)boronic acid. In dry solvents or under

vacuum, the equilibrium shifts right (Trimer), altering the effective mass.

Strategic Applications & Mechanism
PROTAC Linker Design
The C6 chain is a "Goldilocks" length for many degraders. It is long enough to prevent steric

clash between the E3 ligase (e.g., Cereblon) and the Target Protein, but hydrophobic enough to

maintain membrane permeability.

Mechanism: The bromide end undergoes SN2 substitution with a phenol or amine on the

ligand. The boronic acid end is then used for Suzuki coupling or converted to a

trifluoroborate for late-stage functionalization.

Suzuki-Miyaura Coupling Challenges
Coupling primary alkyl boronic acids is significantly more difficult than aryl coupling due to

Beta-Hydride Elimination.

Problem: After transmetallation, the alkyl-palladium species possesses

-hydrogens. Rapid elimination generates an alkene (1-hexene derivative) and kills the
catalytic cycle.

Solution: Use electron-rich, bulky ligands (e.g., Pd(dppf)Cl₂, Pd(P(t-Bu)₃)₂) which accelerate

reductive elimination over $\beta-hydride elimination.

Visualization: Bifunctional Synthetic Workflow
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(6-Bromohexyl)boronic Acid
Core Building Block

Path A: S_N2 Alkylation
(Target: Phenols/Amines)

  Electrophilic Attack  

Path B: Suzuki-Miyaura
(Target: Aryl Halides)

  Transmetallation  

Intermediate A
(Boronic Acid Attached)

CRITICAL: Requires Pd(dppf)Cl2
to prevent Beta-H Elimination
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Figure 2: Divergent synthetic pathways. Path A is the preferred first step to avoid metal-

catalyzed side reactions on the alkyl chain.

Experimental Protocol: O-Alkylation of Phenols
Context: This is the standard procedure for attaching the linker to a drug scaffold (e.g., a

phenol-containing warfarin analog or steroid) to create a PROTAC precursor.

Safety: Work in a fume hood. Alkyl bromides are potential alkylating agents (carcinogens).

Materials
(6-Bromohexyl)boronic acid (1.2 equiv)

Target Phenol (1.0 equiv)

Potassium Carbonate (K₂CO₃, 3.0 equiv, anhydrous)

Potassium Iodide (KI, 0.1 equiv, catalytic - Finkelstein condition)

DMF (Dimethylformamide, anhydrous)

EtOAc/Hexanes for workup
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Step-by-Step Methodology
Activation: In a flame-dried round-bottom flask, dissolve the Target Phenol (1.0 eq) in

anhydrous DMF (0.1 M concentration).

Deprotonation: Add K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes. The solution

may change color as the phenoxide forms.

Linker Addition: Add (6-Bromohexyl)boronic acid (1.2 eq) and catalytic KI (0.1 eq).

Scientist's Note: The KI converts the alkyl bromide to a more reactive alkyl iodide in situ,

significantly increasing the reaction rate for the C6 chain.

Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂).

Monitoring: Check by TLC or LC-MS after 4 hours. Look for the disappearance of the

phenol starting material.

Quench & Workup:

Cool to room temperature.[1]

Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography.

Note: Boronic acids can streak on silica. If streaking occurs, add 1% acetic acid to the

eluent or convert to the pinacol ester immediately.

Analytical QC & Troubleshooting
NMR (¹H):

Look for the triplet at ~3.4 ppm (CH₂-Br) shifting to ~3.9 ppm (CH₂-O-Ar) upon successful

alkylation.

The CH₂ adjacent to Boron appears as a triplet at ~0.8 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b584497?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry:

Boron has two isotopes: ¹⁰B (20%) and ¹¹B (80%). Expect a distinct isotopic pattern.

In ESI-MS, you may observe the boroxine mass [3M - 3H₂O + H]⁺ rather than the

monomer mass.

References
Sigma-Aldrich. (2024). 6-Bromohexylboronic acid Product Specification & CAS 148562-12-3.

[2][3][4][5] Link

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of

Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Burslem, G. M., & Crews, C. M. (2020). Small-Molecule Modulation of Protein Homeostasis.

[7] Chemical Reviews, 120(20), 10923–10972. (Discussion on Linker Length in PROTACs).

Link

Tokunaga, Y., et al. (2002).[8] Formation of Boroxine: Its Stability and Thermodynamic

Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2.[6]

(Mechanistic insight into the boroxine equilibrium). Link

Cheung, A. K., et al. (2018). Alkylboronic Acids as Precursors for Suzuki-Miyaura Coupling.

Organic Letters. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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